molecular formula C8H15ClO B14550037 8-Chlorooct-4-en-3-ol CAS No. 61782-26-1

8-Chlorooct-4-en-3-ol

Cat. No.: B14550037
CAS No.: 61782-26-1
M. Wt: 162.66 g/mol
InChI Key: MZUQMIZNXWGKTP-UHFFFAOYSA-N
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Description

8-Chlorooct-4-en-3-ol: is an organic compound characterized by the presence of a chlorine atom, a double bond, and a hydroxyl group within an eight-carbon chain. This compound is of interest due to its unique structural features, which impart specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chlorooct-4-en-3-ol typically involves the chlorination of oct-4-en-3-ol. This can be achieved through the addition of chlorine to the double bond in the presence of a catalyst or under UV light. Another method involves the use of thionyl chloride (SOCl₂) to replace the hydroxyl group with a chlorine atom, followed by hydrolysis to regenerate the hydroxyl group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where the chlorination process is optimized for yield and purity. The use of catalysts and controlled reaction conditions ensures the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 8-Chlorooct-4-en-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form 8-chlorooctanol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed.

Major Products:

    Oxidation: Formation of 8-chlorooct-4-en-3-one.

    Reduction: Formation of 8-chlorooctanol.

    Substitution: Formation of various substituted oct-4-en-3-ols depending on the nucleophile used.

Scientific Research Applications

Chemistry: 8-Chlorooct-4-en-3-ol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in studies involving the interaction of chlorinated organic compounds with biological systems.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs, is ongoing.

Industry: this compound is used in the manufacture of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 8-Chlorooct-4-en-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical reactions. The presence of the chlorine atom and the hydroxyl group allows the compound to participate in hydrogen bonding and other interactions that modulate its activity.

Comparison with Similar Compounds

    8-Bromooct-4-en-3-ol: Similar structure but with a bromine atom instead of chlorine.

    8-Iodooct-4-en-3-ol: Contains an iodine atom instead of chlorine.

    Oct-4-en-3-ol: Lacks the halogen atom, making it less reactive in certain chemical reactions.

Uniqueness: 8-Chlorooct-4-en-3-ol is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications where chlorinated intermediates are required.

Properties

CAS No.

61782-26-1

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

8-chlorooct-4-en-3-ol

InChI

InChI=1S/C8H15ClO/c1-2-8(10)6-4-3-5-7-9/h4,6,8,10H,2-3,5,7H2,1H3

InChI Key

MZUQMIZNXWGKTP-UHFFFAOYSA-N

Canonical SMILES

CCC(C=CCCCCl)O

Origin of Product

United States

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